molecular formula C9H10ClNO2S B1426131 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride CAS No. 173669-61-9

1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

Cat. No.: B1426131
CAS No.: 173669-61-9
M. Wt: 231.7 g/mol
InChI Key: ORDYBOFQRJTHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a sulfonyl chloride group attached to the indole ring, which imparts unique chemical properties and reactivity.

Mechanism of Action

The result of the action of the compound would depend on its mode of action and the biochemical pathways it affects. It could lead to changes at the molecular and cellular levels, potentially influencing the function of cells or tissues .

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. These factors can affect the compound’s solubility, stability, and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

One of the key interactions of 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is with cysteine residues in proteins. The sulfonyl chloride group can react with the thiol group of cysteine, forming a covalent sulfonamide bond. This modification can alter the protein’s activity, stability, and interactions with other biomolecules. Additionally, this compound may interact with serine and lysine residues, further expanding its range of biochemical interactions .

Cellular Effects

For instance, the covalent modification of signaling proteins by this compound can lead to altered phosphorylation states, impacting downstream signaling events. This can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on metabolic enzymes can influence cellular energy production and metabolic flux .

Molecular Mechanism

Upon binding to cysteine residues, this compound forms a stable sulfonamide bond, leading to irreversible modification of the protein. This can result in enzyme inhibition or activation, depending on the specific protein and the site of modification. Additionally, the compound can induce conformational changes in proteins, affecting their interactions with other biomolecules and altering their function .

Temporal Effects in Laboratory Settings

Long-term studies have shown that this compound can have sustained effects on cellular function, particularly when used to modify key signaling proteins and enzymes. These modifications can persist over time, leading to prolonged changes in cellular processes such as gene expression and metabolism .

Dosage Effects in Animal Models

Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular changes. Beyond this threshold, the compound’s effects can become more pronounced, but also more likely to induce toxicity. High doses of this compound can lead to cellular stress, apoptosis, and tissue damage .

Metabolic Pathways

These metabolic pathways can influence the compound’s activity and toxicity, as the formation of reactive intermediates can enhance its reactivity with nucleophilic residues. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

These localization patterns can affect the compound’s activity and function, as the modification of proteins in different compartments can lead to distinct cellular outcomes. For example, the modification of nuclear proteins can impact gene expression, while the modification of mitochondrial proteins can influence cellular energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves the sulfonylation of 1-methyl-2,3-dihydro-1H-indole. This can be achieved by reacting the indole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low to moderate levels to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonate Thioesters: Formed by reaction with thiols

    Indole-2,3-dione Derivatives: Formed by oxidation

    Indoline Derivatives: Formed by reduction

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-indole-6-sulfonyl chloride
  • 1,2-dimethylindole
  • 6-methyl-1H-indole

Uniqueness

1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group at the 6-position of the indole ring. This structural feature imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions . Additionally, the 2,3-dihydro structure provides a different electronic environment compared to fully aromatic indoles, influencing its chemical behavior and biological activity .

Properties

IUPAC Name

1-methyl-2,3-dihydroindole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c1-11-5-4-7-2-3-8(6-9(7)11)14(10,12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDYBOFQRJTHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173669-61-9
Record name 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

ClSO3H (400 g, 3.45 mol) was cooled to 0° C. and 1-methylindoline (35 g, 263.16 mmol) was added dropwise with stirring, maintaining the temperature at 0° C. The resulting solution was then warmed to room temperature and stirred for 20 hours. The reaction mixture was added carefully then dropwise to 3 L of iced water and the resulting solution was extracted using dichloromethane (3×400 mL). The organic layers were combined, dried (Na2SO4) and concentrated. The resulting residue was purified by column chromatography using a 1:30 ethyl acetate/petroleum ether solvent system. The collected fractions were combined and concentrated to give 4.2 g (7%) of 1-methylindoline-6-sulfonyl chloride as a brown solid. 1H NMR (CDCl3) δ 7.34 (d, 1H), 7.20 (d, 1H), 6.95 (s, 1H), 3.52 (t, 2H), 3.08 (t, 2H), 2.86 (s, 3H).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
Reactant of Route 6
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.